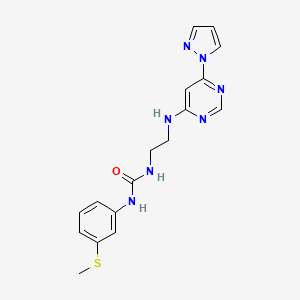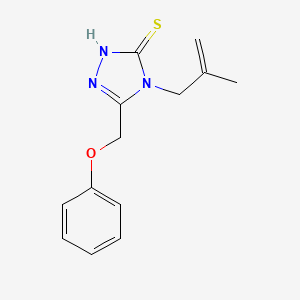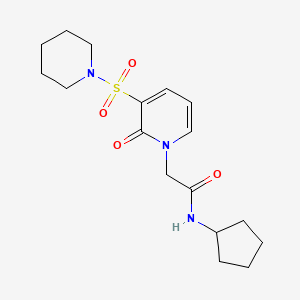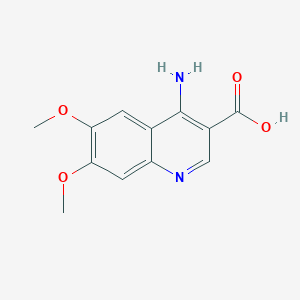![molecular formula C25H24N2O4 B2576287 N-[2-(4-エトキシフェノキシ)フェニル]-4-[(プロプ-2-エノイルアミノ)メチル]ベンザミド CAS No. 1197824-15-9](/img/structure/B2576287.png)
N-[2-(4-エトキシフェノキシ)フェニル]-4-[(プロプ-2-エノイルアミノ)メチル]ベンザミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
EN4は、次のような科学研究における応用が数多くあります。
化学反応の分析
EN4は、次のようないくつかのタイプの化学反応を起こします。
共有結合形成: EN4は、MYCタンパク質内のシステイン171と共有結合を形成します.
MYC活性の阻害: システイン171に結合することで、EN4はMYCの転写活性を阻害します.
熱安定性の低下: EN4は、MYCとMAXの両方のタンパク質の熱安定性を低下させます.
これらの反応で使用される一般的な試薬や条件には、システイン残基の存在や共有結合形成を促進する適切な反応条件が含まれます。
作用機序
EN4は、MYCタンパク質内のシステイン171に共有結合することでその効果を発揮します . この結合は、MYCとそのDNAコンセンサス配列間の相互作用を阻害し、MYCの転写活性を阻害します . MYC活性の低下は、MYC標的遺伝子のダウンレギュレーションと腫瘍形成の阻害につながります .
類似化合物の比較
EN4は、MYCタンパク質内のシステイン171を選択的に標的化する能力においてユニークです。類似の化合物には、次のような他のMYC阻害剤があります。
10058-F4: MYC-MAXダイマー化を阻害する低分子化合物。
JQ1: MYC活性を間接的に影響するブロモドメイン阻害剤。
MYCi975: MYCとそのDNAコンセンサス配列間の相互作用を標的とする直接的なMYC阻害剤。
EN4は、共有結合機構により、非共有結合阻害剤と比較して、より安定した持続的なMYC活性阻害をもたらすため、際立っています .
類似化合物との比較
EN4 is unique in its ability to selectively target cysteine 171 within the MYC protein. Similar compounds include other MYC inhibitors, such as:
10058-F4: A small molecule that inhibits MYC-MAX dimerization.
JQ1: A bromodomain inhibitor that indirectly affects MYC activity.
MYCi975: A direct MYC inhibitor that targets MYC’s interaction with its DNA consensus sequence.
EN4 stands out due to its covalent binding mechanism, which provides a more stable and long-lasting inhibition of MYC activity compared to non-covalent inhibitors .
準備方法
EN4の調製には、複数段階の合成経路が必要です。合成経路と反応条件の具体的な詳細は、パブリックドメインでは容易に入手できません。 化合物は、MYCタンパク質内のシステイン171を標的とするのに必要な官能基を導入する一連の化学反応を通じて合成されることが知られています .
特性
IUPAC Name |
N-[2-(4-ethoxyphenoxy)phenyl]-4-[(prop-2-enoylamino)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4/c1-3-24(28)26-17-18-9-11-19(12-10-18)25(29)27-22-7-5-6-8-23(22)31-21-15-13-20(14-16-21)30-4-2/h3,5-16H,1,4,17H2,2H3,(H,26,28)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKOWGKKELPCHEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C3=CC=C(C=C3)CNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1197824-15-9 |
Source


|
| Record name | N-[2-(4-ethoxyphenoxy)phenyl]-4-[(prop-2-enamido)methyl]benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is EN4 primarily known for in scientific research?
A1: In scientific literature, "EN4" can refer to two distinct entities: a monoclonal antibody and an antimicrobial compound. The monoclonal antibody, often used in immunohistochemistry, exhibits specificity for the CD31 antigen, a protein found on endothelial cells. [, ] The antimicrobial compound, 8-hydroxyserrulat-14-en-19-oic acid, is a diterpene isolated from the Australian plant Eremophila neglecta. [] This Q&A section will focus on the latter.
Q2: What types of microorganisms does EN4 (8-hydroxyserrulat-14-en-19-oic acid) exhibit activity against?
A2: EN4 demonstrates antimicrobial activity against a range of Gram-positive bacteria, including Staphylococcus epidermidis and methicillin-susceptible and methicillin-resistant Staphylococcus aureus. [] Importantly, it does not show activity against Gram-negative bacteria. []
Q3: What is the reported mechanism of action of EN4 against bacteria?
A3: Research suggests that EN4 acts through multiple mechanisms. It displays membranolytic properties, disrupting the bacterial cell membrane. Additionally, EN4 inhibits macromolecular biosynthesis, affecting the production of essential components like peptidoglycan, RNA, DNA, and proteins. [, ]
Q4: Has EN4 shown efficacy in treating infections in vivo?
A4: While EN4 exhibits promising in vitro activity, in a mouse tissue cage model, it did not demonstrate bactericidal effects. Further investigation revealed that this lack of activity in vivo might be attributed to interactions with albumin, which could hinder its antimicrobial action. []
Q5: What are the potential applications of EN4 despite its limitations in vivo?
A5: Although EN4’s interaction with albumin presents a challenge for its direct use as an antimicrobial agent, it holds potential as a pharmacophore. Structural modifications to EN4 could potentially enhance its properties and pave the way for the development of new antimicrobials, particularly for implant-associated infections. []
Q6: What is the significance of the EN4 monoclonal antibody in studying Kaposi's sarcoma?
A6: The EN4 monoclonal antibody, specific to endothelial cells, has been instrumental in investigating the histogenesis of Kaposi's sarcoma. Studies using EN4, along with other markers like PAL E, have provided evidence suggesting a lymphatic derivation for this tumor, particularly in its early patch stage. [, ]
Q7: How has the EN4 antibody contributed to understanding liver cirrhosis?
A7: Research utilizing the EN4 antibody has shed light on pathological changes in sinusoidal endothelial cells (SECs) during liver cirrhosis. These studies revealed a frequent loss of Fc receptors on SECs in diseased livers, a phenomenon linked to reduced IgG-IC metabolism and potential capillarization of sinusoids. []
Q8: What role does the EN4 antibody play in studying heart transplantation rejection?
A8: The EN4 antibody has been used to investigate the involvement of endothelial cells in heart transplant rejection. Findings indicate that endothelial cells, besides their role in antigen presentation, become significant targets during rejection episodes, potentially contributing to altered permeability and impaired immune regulation. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-(1H-indol-3-yl)ethan-1-one](/img/structure/B2576206.png)
![4-[(5-chloropyrimidin-2-yl)oxy]-N-(2-fluorophenyl)piperidine-1-carboxamide](/img/structure/B2576208.png)
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-fluorobenzamide](/img/structure/B2576211.png)





![7-cyclopentyl-1,3-dimethyl-5-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2576223.png)
![N-cyclopropyl-N-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-4-yl]-6-methoxypyrimidin-4-amine](/img/structure/B2576224.png)


![2-(1H-indol-3-yl)-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]acetamide](/img/structure/B2576227.png)
